The synthesis of CID 117060276 can be approached through various methods typically employed in organic chemistry. One common method involves the reaction of 2,4-difluoroaniline with appropriate imidazole derivatives under controlled conditions to yield the desired imidazo[4,5-b]pyridine structure.
CID 117060276 features a complex molecular structure characterized by its imidazo[4,5-b]pyridine core.
CC1=CN=C(N1)C2=C(C(=C(C=C2)F)F)N=C1This notation describes the arrangement of atoms in the molecule and is useful for computational modeling and predicting reactivity.
CID 117060276 can undergo several chemical reactions typical of imidazo compounds.
The mechanism of action for CID 117060276 primarily involves its interaction with specific biological targets within cells.
Research indicates that CID 117060276 exhibits activity against certain cancer cell lines, suggesting potential applications in oncology.
CID 117060276 exhibits several notable physical and chemical properties:
Relevant data from studies indicate that these properties influence its bioavailability and efficacy in therapeutic applications.
CID 117060276 shows promise in various scientific fields:
The ongoing research into CID 117060276 highlights its significance in drug discovery and development, particularly within the context of targeted therapies. The insights gained from studying this compound may lead to advancements in treating complex diseases such as cancer.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5